2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methyl group attached to the imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with benzyl and chlorophenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-aminoalkyl derivatives of purine-2,6-dione: These compounds share a similar purine core structure and have been studied for their receptor affinity and pharmacological activities.
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit diverse biological activities.
Uniqueness
3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and chlorophenyl groups enhances its potential for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H18ClN5O2 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H18ClN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-5-3-2-4-6-14)26-12-11-25(20(26)23-18)16-9-7-15(22)8-10-16/h2-10H,11-13H2,1H3 |
InChI Key |
VBQXYEIWZMDOHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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